Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate
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Description
METHYL(3S)-3-AMINO-3-(4-NITROPHENYL)PROPANOATE is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a nitrophenyl group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL(3S)-3-AMINO-3-(4-NITROPHENYL)PROPANOATE typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (3S)-3-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of METHYL(3S)-3-AMINO-3-(4-NITROPHENYL)PROPANOATE may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
JGLLZWBBGQKLKV-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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